4-Amino-1-piperidinecarboxylic acid

CAS No.: 959317-82-9

Cat. No.: VC14297758

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959317-82-9 |

|---|---|

| Molecular Formula | C6H12N2O2 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 4-aminopiperidine-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H12N2O2/c7-5-1-3-8(4-2-5)6(9)10/h5H,1-4,7H2,(H,9,10) |

| Standard InChI Key | NQNQKLBWDARKDG-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1N)C(=O)O |

Introduction

Chemical Structure and Nomenclature

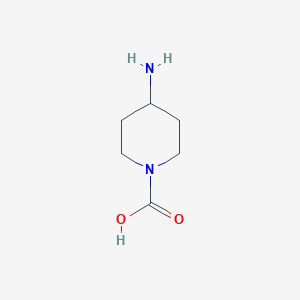

Structural Characteristics

4-Amino-1-piperidinecarboxylic acid features a piperidine ring substituted with an amino group (-NH) at the 4-position and a carboxylic acid (-COOH) at the 1-position. The nitrogen atom at position 1 forms part of the heterocyclic ring, while the carboxylic acid group introduces chirality and hydrogen-bonding capacity. X-ray crystallography of related compounds, such as 4-amino-1-Boc-piperidine-4-carboxylic acid, reveals a chair conformation with equatorial positioning of substituents to minimize steric strain .

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4-aminopiperidine-1-carboxylic acid. Common synonyms include:

-

1-Carboxy-4-aminopiperidine

-

4-Aminoisonipecotic acid

-

Piperidine-1,4-dicarboxylic acid monoamide

Protected derivatives, such as the Boc (tert-butoxycarbonyl) variant, are frequently employed in synthetic workflows to enhance stability and solubility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-amino-1-piperidinecarboxylic acid derivatives typically involves multi-step protocols. A representative method for producing 4-amino-1-Boc-piperidine-4-carboxylic acid (CAS 183673-71-4) is outlined below :

-

Hydrogenation of Nitriles:

A solution of the precursor nitrile (25 g, 86.09 mmol) in ethanol (500 mL) is treated with 10% palladium on activated carbon (8.62 g) under 7 atm hydrogen pressure.The reaction proceeds via catalytic hydrogenation, reducing nitrile groups to amines while preserving the Boc-protected carboxylic acid .

-

Deprotection:

Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) yields the free 4-amino-1-piperidinecarboxylic acid.

Industrial Production

Thermo Fisher Scientific and Avantor list 1 g quantities of Boc-protected derivatives priced at $45–$50 per gram, reflecting the high purity (97–98%) required for pharmaceutical applications . Scaling these reactions necessitates careful control of reaction parameters to avoid decarboxylation or racemization.

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Melting Point | (dec.) | |

| Boiling Point | ||

| Density | ||

| Solubility in Water | Insoluble | |

| Solubility in Methanol | 25 mg/mL |

The compound’s low water solubility necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) in synthetic applications .

Spectroscopic Data

-

(CDCl): δ 3.90–4.10 (m, 2H, N-CH), 2.66–2.79 (m, 3H, NH and CH), 1.38 (s, 9H, Boc CH) .

-

IR (KBr): Peaks at 3300 cm (N-H stretch), 1700 cm (C=O), and 1550 cm (C-N) .

Applications in Pharmaceutical Chemistry

Bromodomain and Anti-Tumor Agents

4-Amino-1-Boc-piperidine serves as a key intermediate in synthesizing bromodomain inhibitors, which target epigenetic regulators implicated in cancer. For example, microwave-assisted solid-phase synthesis using this compound yields N-substituted piperidines with IC values < 100 nM against HepG2 hepatocellular carcinoma cells .

Peptide Engineering

The carboxylic acid moiety enables incorporation into peptide backbones, enhancing helicity and aqueous solubility. Substitution at the 4-position with amino groups stabilizes β-turn conformations, making it valuable for designing peptide-based therapeutics .

Kinase Inhibitors

Derivatives such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides exhibit nanomolar inhibition of protein kinase B (PKB/Akt), a target in oncology. These compounds demonstrate oral bioavailability (>50%) and modulate downstream biomarkers like p-GSK3β .

Biological Activity and Mechanisms

Cellular Uptake and Metabolism

While Boc-protected analogs show stability in vitro, in vivo studies reveal rapid hepatic metabolism via cytochrome P450 enzymes, necessitating structural optimization for improved pharmacokinetics .

Target Engagement

In PKB/Akt inhibition, the piperidine core interacts with the kinase’s hinge region, while the 4-amino group forms hydrogen bonds with Glu234 and Asp293 residues. This binding mode confers >150-fold selectivity over PKA .

| Parameter | Specification |

|---|---|

| Air Sensitivity | Sensitive |

| Storage Conditions | 2–8°C, inert atmosphere |

| UN Number | 3259 |

The compound’s air sensitivity mandates storage under nitrogen or argon . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is required during handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume